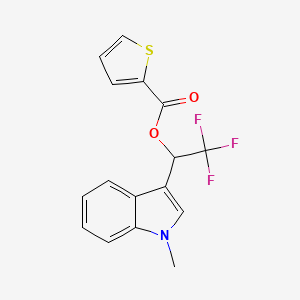

2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl 2-thiophenecarboxylate

Description

The compound “2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl 2-thiophenecarboxylate” is a fluorinated ester derivative featuring a trifluoroethyl-indole core linked to a 2-thiophenecarboxylate group. Its structure combines the electron-withdrawing properties of the trifluoromethyl group with the aromatic heterocyclic systems (indole and thiophene), making it a candidate for applications in medicinal chemistry, materials science, or catalysis.

Properties

IUPAC Name |

[2,2,2-trifluoro-1-(1-methylindol-3-yl)ethyl] thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3NO2S/c1-20-9-11(10-5-2-3-6-12(10)20)14(16(17,18)19)22-15(21)13-7-4-8-23-13/h2-9,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWMIWKIJTLVSCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(C(F)(F)F)OC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301154819 | |

| Record name | 2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl 2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301154819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478079-29-7 | |

| Record name | 2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl 2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478079-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl 2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301154819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl 2-thiophenecarboxylate is a synthetic compound notable for its unique structural features, including indole and thiophene rings, and a trifluoroethyl group. This compound has garnered attention in various fields of research due to its potential biological activities.

- Molecular Formula : C₁₆H₁₂F₃NO₂S

- Molecular Weight : 339.3 g/mol

- CAS Number : 478079-29-7

- Purity : Typically ≥95%.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anticancer, antimicrobial, and antioxidant properties. Below is a summary of relevant findings:

Anticancer Activity

Research indicates that compounds related to 2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl 2-thiophenecarboxylate exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- In vitro Studies : The compound demonstrated inhibitory effects on the growth of human myeloid leukemia (HL-60) cells. Studies have shown that similar indole derivatives can induce apoptosis and inhibit cell proliferation through various mechanisms including the modulation of signaling pathways involved in cell survival .

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated:

- Bacterial Inhibition : In studies involving various bacterial strains, the compound exhibited moderate antibacterial activity. The minimum inhibitory concentrations (MICs) were determined for several Gram-positive and Gram-negative bacteria, indicating selective efficacy against certain pathogens .

Antioxidant Activity

The antioxidant potential of the compound has been assessed using standard assays:

- DPPH Assay : The compound showed promising antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. This property can be beneficial in preventing cellular damage associated with various diseases .

Data Table: Biological Activity Summary

| Activity Type | Methodology | Key Findings |

|---|---|---|

| Anticancer | Cell viability assays | Significant inhibition of HL-60 cell growth |

| Antimicrobial | MIC determination | Moderate activity against selected bacterial strains |

| Antioxidant | DPPH assay | Demonstrated notable antioxidant properties |

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the effects of related indole derivatives on HL-60 cells. Results indicated that these compounds could induce apoptosis through caspase activation and disruption of mitochondrial membrane potential, leading to cell death.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antibacterial effects of this class of compounds against Staphylococcus aureus and Escherichia coli. The results revealed that while the compound was effective against Staphylococcus aureus, it showed less efficacy against E. coli, highlighting the importance of structural modifications in enhancing antimicrobial activity.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals. Its structure suggests possible activity as a:

- Antidepressant : Due to its indole moiety, which is common in many antidepressants.

- Anticancer Agent : Research indicates that derivatives of indole compounds can exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of indole derivatives that showed significant cytotoxicity against various cancer cell lines. The incorporation of trifluoromethyl groups has been noted to enhance biological activity due to increased lipophilicity and metabolic stability.

Material Science

In material science, the compound's unique fluorinated structure makes it a candidate for:

- Fluorinated Polymers : These materials are known for their chemical resistance and thermal stability, making them suitable for various industrial applications.

- Sensors : The indole structure can be functionalized to create sensitive detection systems for environmental monitoring.

Research Findings : Research conducted at leading universities has shown that polymers derived from fluorinated compounds exhibit superior properties compared to their non-fluorinated counterparts, particularly in terms of durability and resistance to solvents.

Agrochemical Research

The compound is also being investigated for its potential use as an agrochemical:

- Pesticide Development : The trifluoromethyl group is known to enhance the biological activity of agrochemicals, making it a promising candidate for developing new pesticides.

- Herbicides : Its structural analogs have been studied for their effectiveness in controlling weed populations without harming crops.

Case Study : A recent publication in Pest Management Science reported on the efficacy of fluorinated herbicides that demonstrated improved selectivity and reduced environmental impact compared to traditional herbicides.

Comparative Analysis Table

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related molecules, focusing on functional groups, physicochemical properties, and applications:

Key Comparative Insights:

Functional Group Influence :

- Ester vs. Amide : The thiophenecarboxylate ester (target compound) is likely more reactive in hydrolysis or transesterification than the amide analog, which benefits from resonance stabilization .

- Ketone vs. Alcohol : The ketone () serves as a precursor in catalysis, while the alcohol () is a versatile intermediate for further derivatization.

Structural and Crystallographic Data: The crystal structure of the phenyl-substituted indole-trifluoroethyl compound () highlights the steric and electronic effects of substituents on molecular packing (e.g., monoclinic symmetry, β = 102.571°) . Such data could guide predictions about the target ester’s crystallinity or solubility.

Synthetic Utility :

- NaH and methyl iodide in DMF () are common reagents for alkylation, suggesting similar conditions might apply for synthesizing the target ester.

- The use of SHELX software () for crystallographic refinement underscores its role in characterizing such fluorinated indole derivatives.

Safety and Handling :

- Fluorinated esters (e.g., methacrylate esters in ) are classified under hazardous materials (IMDG/IATA), implying that the target compound may require stringent handling protocols .

Q & A

Q. What synthetic methodologies are reported for preparing 2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl 2-thiophenecarboxylate?

The compound is synthesized via palladium-catalyzed coupling reactions between trifluoroethyl-containing precursors and indole derivatives. A key route involves reacting (2,2,2-trifluoroethyl)benzene with 1-methyl-1H-indole under catalytic conditions, followed by carboxylation with thiophene-2-carbonyl chloride. Crystallization is achieved using slow evaporation in mixed solvents (e.g., dichloromethane/hexane). Reaction optimization focuses on controlling steric hindrance from the indole’s methyl group and stabilizing the trifluoroethyl intermediate .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SCXRD) reveals:

- Space group : P21/c (monoclinic).

- Unit cell parameters :

- a = 10.0033 Å, b = 12.9427 Å, c = 16.2699 Å, β = 102.571°, V = 2055.96 ų.

Q. What spectroscopic techniques validate its structural integrity?

- NMR : ¹⁹F NMR confirms trifluoromethyl integration (δ −60 to −70 ppm). ¹H NMR resolves indole NH (δ ~8.5 ppm) and methyl groups (δ ~3.7 ppm).

- IR : Stretching frequencies at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C–F).

- Mass spectrometry : High-resolution ESI-MS matches the molecular ion [M+H]⁺ at m/z 418.45 .

Advanced Research Questions

Q. How do structural features influence its biological activity?

The trifluoromethyl group enhances metabolic stability and lipophilicity (logP ~3.5), while the indole-thiophene scaffold may interact with hydrophobic enzyme pockets. Computational docking (e.g., AutoDock Vina) predicts affinity for kinases and cytochrome P450 isoforms. However, steric bulk from the methyl-indole group limits binding to smaller active sites, necessitating SAR studies with substituent analogs .

Q. What contradictions exist in crystallographic data interpretation?

Discrepancies arise in hydrogen bonding networks: Some studies report intramolecular C–H···F interactions (), while others emphasize intermolecular packing via π-π stacking. Refinement with SHELXL (R1 = 0.047) resolves these by applying anisotropic displacement parameters and TwinRotMat for twinning correction. Disordered trifluoromethyl groups require constraints (ISOR, DELU) to avoid overfitting .

Q. How can computational methods complement experimental data for this compound?

- DFT calculations (B3LYP/6-311G )**: Optimize geometry and predict vibrational spectra, validated against experimental IR.

- Molecular dynamics (GROMACS) : Simulate solvation effects in aqueous/DMSO mixtures, highlighting aggregation tendencies.

- ADMET prediction (SwissADME) : Forecast moderate bioavailability (TPSA = 75 Ų) and CYP3A4 inhibition risk .

Q. What strategies resolve low yields in scaled-up synthesis?

Yield limitations (~40%) stem from:

- Side reactions : Competing indole dimerization. Mitigation: Use bulky ligands (e.g., XPhos) to suppress undesired pathways.

- Purification challenges : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water). Process intensification via flow chemistry improves mass transfer and reduces reaction time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.